molecular formula C21H25ClN6O B2576015 N2-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179435-62-1

N2-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2576015
CAS No.: 1179435-62-1
M. Wt: 412.92
InChI Key: VDZSFXGZGJPCEN-UHFFFAOYSA-N
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Description

This compound is a 1,3,5-triazine derivative substituted with a 4-methoxyphenyl group at the N² position, a pyrrolidin-1-yl group at the 6-position, and an m-tolyl (3-methylphenyl) group at the N⁴ position, forming a hydrochloride salt. The hydrochloride salt enhances stability and aqueous solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

4-N-(4-methoxyphenyl)-2-N-(3-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O.ClH/c1-15-6-5-7-17(14-15)23-20-24-19(22-16-8-10-18(28-2)11-9-16)25-21(26-20)27-12-3-4-13-27;/h5-11,14H,3-4,12-13H2,1-2H3,(H2,22,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZSFXGZGJPCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(4-Methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and molecular docking studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazine core substituted with methoxy and toluidine groups. The presence of a pyrrolidine moiety contributes to its pharmacological properties. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological efficacy.

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. The primary mechanism involves the inhibition of specific kinases associated with cancer progression. For instance, studies have shown that derivatives of triazine compounds can selectively inhibit the growth of triple-negative breast cancer cells (MDA-MB231) while displaying varying levels of effectiveness against hormone-dependent cell lines (SKBR-3 and MCF-7) .

Antiproliferative Activity

The antiproliferative effects were quantified using the Growth Inhibition Concentration (GI50) metric. The compound demonstrated significant inhibitory effects at concentrations as low as 10 μM in certain cell lines. The following table summarizes the GI50 values for different cell lines:

Cell LineGI50 (μM)
MDA-MB231<10
SKBR-3>20
MCF-7>20

These results indicate a selective potency against specific cancer types, suggesting a targeted therapeutic potential.

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinities of this compound to various kinase targets. The analysis revealed strong interactions with the active site of kinases involved in cancer signaling pathways.

Key Findings from Docking Studies:

  • Binding Affinity: The compound exhibited high binding affinity to the ATP-binding pocket of several receptor tyrosine kinases.
  • Hydrogen Bonding: Significant hydrogen bonding interactions were noted with critical residues in the active site, enhancing its inhibitory potential.

Case Studies

Several studies have explored the biological activity of similar triazine compounds:

  • Study on Triple-Negative Breast Cancer: A derivative similar to N2-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine was tested against MDA-MB231 cells. Results indicated a reduction in cell viability by over 50% at 10 μM concentration .
  • Kinase Inhibition Profile: A comparative analysis showed that compounds with similar structures inhibited EGFR and other receptor tyrosine kinases with IC50 values in the low nanomolar range . This suggests that N2-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine could exhibit similar or enhanced activity.

Scientific Research Applications

Key Characteristics

  • Molecular Weight : 391.5 g/mol
  • IUPAC Name : N2-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
  • Chemical Structure : The compound features a triazine ring which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of compounds with a triazine scaffold in cancer treatment. A library of similar compounds demonstrated antiproliferative activity against various cancer cell lines, particularly triple-negative breast cancer cells (MDA-MB231). The structure–activity relationship (SAR) analysis indicated that modifications on the triazine ring could enhance selectivity and potency against cancer cells while sparing non-cancerous cells .

Table 1: Antiproliferative Activity of Triazine Compounds

CompoundCell LineGI50 (µM)Selectivity
Compound AMDA-MB23110High
Compound BMCF-10A>50Low
Compound CDU14515Moderate

Inhibition of Enzymatic Activity

Compounds similar to N2-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine have been studied for their ability to inhibit specific enzymes implicated in metabolic disorders. For example, certain derivatives have shown promise in inhibiting 11β-hydroxysteroid dehydrogenase type 1 , which is relevant for treating metabolic syndrome and conditions like type 2 diabetes .

CNS Disorders

Research indicates that triazine derivatives may also have applications in treating central nervous system (CNS) disorders. Their potential neuroprotective effects could be leveraged for conditions such as Alzheimer's disease and mild cognitive impairment. The ability to cross the blood-brain barrier enhances their therapeutic prospects in neuropharmacology .

Case Study 1: Anticancer Screening

In a comprehensive study involving the synthesis of a series of triazine-based compounds, researchers evaluated their effects on breast cancer cell lines. The results indicated that certain modifications led to significant growth inhibition of MDA-MB231 cells while maintaining low toxicity to normal cells .

Case Study 2: Enzyme Inhibition for Metabolic Disorders

Another investigation focused on the inhibition of 11β-hydroxysteroid dehydrogenase type 1 by triazine derivatives. The study demonstrated that these compounds could effectively reduce cortisol levels in vitro, suggesting their potential utility in managing conditions associated with glucocorticoid metabolism .

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings due to residual halogens or activated positions:

Mechanistic insights :

  • C–N bond formation occurs via oxidative addition of aryl halides to Pd⁰

  • Ligand effects : Bulky phosphines (e.g., L1 ) improve regioselectivity for meta-substituted aryl groups ( )

Example reaction :

Triazine-Cl+ArB(OH)2Pd(dppf)Cl2,K3PO4,dioxaneTriazine-Ar+B(OH)3\text{Triazine-Cl} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{K}_3\text{PO}_4, \text{dioxane}} \text{Triazine-Ar} + \text{B(OH)}_3

Typical yield: 65–85% under 100°C, 12h ( )

Methoxyphenyl Group Modifications

  • Demethylation :
    Ar-OCH3BBr3,DCMAr-OH\text{Ar-OCH}_3 \xrightarrow{\text{BBr}_3, \text{DCM}} \text{Ar-OH} (Quantitative at −78°C)

  • Nitration :
    Electrophilic substitution at para-position to methoxy yields nitro derivatives (65% yield, HNO₃/H₂SO₄) ( )

Pyrrolidine Ring Functionalization

  • N-alkylation :
    Reacts with alkyl halides (e.g., CH₃I) in presence of NaH (THF, 0°C → RT) to form quaternary ammonium salts ( )

  • Oxidation :
    PyrrolidinemCPBAPyrrolidine N-oxide\text{Pyrrolidine} \xrightarrow{\text{mCPBA}} \text{Pyrrolidine N-oxide} (72% yield, CH₂Cl₂, 0°C) ()

Oxidation and Stability Under Acidic Conditions

The triazine core demonstrates stability up to 200°C (TGA data), but decomposes under strong acids:

Degradation pathways :

  • Protonation at triazine N-atoms → ring-opening via hydrolysis

  • Methoxy group cleavage → phenolic byproducts

Kinetic data (1M HCl, 25°C) :

ParameterValue
Half-life (t₁/₂)48h
Activation energy (Eₐ)85 kJ/mol
Major product4-methoxyphenylurea ( )

Comparative Reactivity with Analogues

Reaction TypeThis Compound6-(Piperidin-1-yl) AnalogueReference
Suzuki coupling rate (k, ×10⁻³ s⁻¹)2.41.7
Acid stability (t₁/₂ in 1M HCl)48h32h
N-alkylation yield91%84%

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Differences
Compound Name Substituents (N²/N⁴) Pyrrolidinyl Position Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound N²: 4-methoxyphenyl
N⁴: m-tolyl (3-methylphenyl)
6-position C₂₁H₂₅ClN₆O 412.92 Hydrochloride salt; para-methoxy enhances resonance effects
Compound N²: 3-methoxyphenyl
N⁴: 3-methylphenyl
6-position C₂₁H₂₅ClN₆O 412.92 Meta-substitution reduces resonance donation; same molecular formula as target
Compound Complex substituents (oxo-pyrrolidinyl butenoic acid, dimethylamino benzylidene) Linked via butenoic acid chain Not fully specified Not provided Non-salt form; functionalized for conjugation or derivatization
Key Observations:
  • Substituent Position Effects: The target compound’s para-methoxy group (vs.
  • Isomerism : Despite identical molecular formulas (C₂₁H₂₅ClN₆O), the target and compounds are positional isomers, leading to differences in dipole moments and solubility.
  • Functional Group Complexity: ’s compound incorporates a butenoic acid-pyrrolidinyl moiety, enabling reactivity distinct from the hydrochloride salt form of the target .
Solubility and Stability:
  • The hydrochloride salt in the target compound improves aqueous solubility compared to neutral analogs (e.g., ).
  • Meta-substituted methoxy groups () may reduce solubility in polar solvents due to weaker resonance stabilization .
Pharmacological Relevance:
  • Triazine derivatives with para-substituted aryl groups (e.g., 4-methoxy) often exhibit enhanced kinase inhibition or antimicrobial activity compared to meta-substituted variants, as seen in related studies .

Q & A

Q. What are the standard synthetic routes for preparing this triazine derivative, and how are intermediates characterized?

The compound is synthesized via nucleophilic substitution on the triazine core. Key steps include sequential amination using 4-methoxyaniline and m-toluidine, followed by pyrrolidine substitution at the 6-position. Intermediates are characterized via 1^1H NMR (e.g., aromatic proton shifts at δ 6.5–8.1 ppm for aryl groups) and LC-MS to confirm molecular weight . Hydrochloride salt formation is achieved by treating the free base with HCl in ethanol.

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients.
  • NMR Spectroscopy : Key signals include pyrrolidine protons (δ 3.1–3.4 ppm, multiplet) and methoxy group (δ 3.8 ppm, singlet) .
  • Elemental Analysis : Validates C, H, N, and Cl content (e.g., Cl% ~7.2% for hydrochloride form) .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize assays based on structural analogs:

  • Kinase Inhibition : Use fluorescence polarization assays targeting tyrosine kinases (e.g., EGFR, VEGFR) .
  • Antimicrobial Activity : Broth microdilution tests against Gram-positive/negative bacteria (MIC values) .

Advanced Research Questions

Q. What strategies resolve contradictory spectroscopic data during synthesis (e.g., unexpected byproducts)?

  • Reaction Monitoring : Use in-situ FTIR to track amine consumption.
  • Isolation of Byproducts : Employ preparative HPLC followed by 13^{13}C NMR and high-resolution MS to identify structures (e.g., di-substituted triazines due to incomplete amination) .
  • Computational Modeling : DFT calculations predict regioselectivity of nucleophilic attacks on the triazine ring .

Q. How can reaction conditions be optimized to enhance yield of the pyrrolidin-1-yl substitution?

  • Parameter Screening : Vary temperature (60–100°C), solvent (DMF vs. THF), and base (K2_2CO3_3 vs. Et3_3N).
  • Catalysis : Test phase-transfer catalysts (e.g., TBAB) to accelerate substitution .
  • Table 1 : Optimization Results for Pyrrolidine Substitution
ConditionYield (%)Purity (%)
DMF, 80°C, K2_2CO3_37298
THF, 60°C, Et3_3N5892

Q. What methodologies address low solubility in pharmacological assays?

  • Salt Forms : Compare hydrochloride with mesylate or tosylate salts.
  • Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain bioactivity .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) via solvent evaporation .

Data Interpretation & Theoretical Frameworks

Q. How should researchers analyze structure-activity relationships (SAR) for triazine derivatives?

  • Pharmacophore Mapping : Identify critical moieties (e.g., methoxyphenyl for lipophilicity, pyrrolidine for solubility) .
  • QSAR Models : Use ML algorithms (e.g., Random Forest) to correlate substituent electronic parameters (Hammett σ) with kinase IC50_{50} values .

Q. What frameworks guide the design of degradation studies under physiological conditions?

  • Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via UPLC-QTOF to identify hydrolysis products (e.g., cleavage of triazine ring at pH >10) .
  • Oxidative Stability : Use H2_2O2_2/AIBN to simulate radical-mediated degradation .

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